4-Ethylphenyl 5-chloro-2-methoxybenzenesulfonate
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Overview
Description
“4-Ethylphenyl 5-chloro-2-methoxybenzenesulfonate” is an organic compound with the molecular formula C15H15ClO4S . It has a molecular weight of 326.795 Da .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Ethylphenyl 5-chloro-2-methoxybenzenesulfonate” such as melting point, boiling point, solubility, and stability are not explicitly mentioned in the available sources . These properties can be determined using various experimental techniques.Scientific Research Applications
- Researchers have synthesized a benzoporphyrin derivative called 5,10,15,20-tetrakis(4-ethylphenyl) porphyrin (TEtPP) , which exhibits promising antimicrobial properties . TEtPP could potentially be used in photodynamic therapy (PDT) to combat microbial infections.
- The crystal structure of related compounds can provide valuable insights into their behavior and interactions. While I couldn’t find specific data for 4-Ethylphenyl 5-chloro-2-methoxybenzenesulfonate, researchers often use X-ray crystallography to determine molecular structures .
- Azlactones are versatile compounds with applications in organic synthesis and polymer chemistry. A related compound, 4-(2-chloro-4,5-dimethoxybenzylidene)-2-methyl-5-oxazolone , has been studied using X-ray crystallography .
Photodynamic Antimicrobial Activity
Crystallography and Structural Studies
Azlactone Chemistry
Rare and Unique Chemical Collections
Safety and Hazards
properties
IUPAC Name |
(4-ethylphenyl) 5-chloro-2-methoxybenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClO4S/c1-3-11-4-7-13(8-5-11)20-21(17,18)15-10-12(16)6-9-14(15)19-2/h4-10H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWZNIVOBQGSFKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OS(=O)(=O)C2=C(C=CC(=C2)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethylphenyl 5-chloro-2-methoxybenzenesulfonate |
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